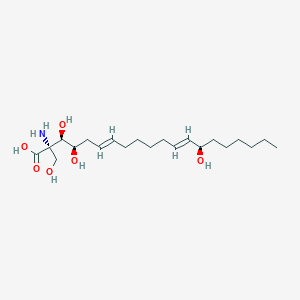
2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicosa-6,12-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicosa-6,12-dienoic acid (ATL) is a molecule that has been identified as a bioactive lipid mediator. It is a derivative of arachidonic acid, a polyunsaturated fatty acid that is involved in many physiological processes. ATL has been shown to have anti-inflammatory and anti-tumor properties, and has potential as a therapeutic agent. In
Mecanismo De Acción
The exact mechanism of action of 2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicosa-6,12-dienoic acid is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of many genes involved in inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandin E2 (PGE2), a pro-inflammatory mediator, and to induce the production of 15-hydroxyeicosatetraenoic acid (15-HETE), an anti-inflammatory mediator. This compound has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicosa-6,12-dienoic acid has several advantages for lab experiments. It is a relatively stable molecule and can be synthesized in large quantities. It is also easy to measure using mass spectrometry. However, there are also limitations to using this compound in lab experiments. It is a complex molecule, and its synthesis requires several enzymatic steps. It is also difficult to study its mechanism of action, as it interacts with multiple signaling pathways.
Direcciones Futuras
There are several future directions for research on 2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicosa-6,12-dienoic acid. One area of interest is its potential as a therapeutic agent for various diseases, including cancer. Further studies are needed to determine the optimal dosage and treatment duration for this compound. Another area of interest is the development of new synthetic methods for this compound, which could make it more accessible for research purposes. Finally, more research is needed to fully understand the mechanism of action of this compound and its interactions with other signaling pathways.
Métodos De Síntesis
2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicosa-6,12-dienoic acid is synthesized from arachidonic acid through a series of enzymatic reactions. The first step involves the conversion of arachidonic acid to 12S-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12S-HPETE) by the enzyme 12-lipoxygenase (12-LOX). The 12S-HPETE is then converted to 12S-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12S-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). The 12S-HETE is further metabolized by the enzyme leukotriene A4 hydrolase (LTA4H) to form this compound.
Aplicaciones Científicas De Investigación
2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicosa-6,12-dienoic acid has been studied extensively for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to induce apoptosis in cancer cells. This compound has also been investigated for its potential as a therapeutic agent for various diseases, including asthma, rheumatoid arthritis, and cancer.
Propiedades
Número CAS |
128440-98-2 |
|---|---|
Fórmula molecular |
C15H27NOSi |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
(2S,3R,4R,6E,12E,14R)-2-amino-3,4,14-trihydroxy-2-(hydroxymethyl)icosa-6,12-dienoic acid |
InChI |
InChI=1S/C21H39NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,11-12,14,17-19,23-26H,2-8,10,13,15-16,22H2,1H3,(H,27,28)/b12-9+,14-11+/t17-,18-,19+,21+/m1/s1 |
Clave InChI |
SPUGTKTYKGAGRY-IOUBFYGWSA-N |
SMILES isomérico |
CCCCCC[C@H](/C=C/CCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O)O |
SMILES |
CCCCCCC(C=CCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O)O |
SMILES canónico |
CCCCCCC(C=CCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O)O |
Sinónimos |
2-amino-3,4,14-trihydroxy-2-hydroxymethyleicosa-6,12-dienoic acid mycestericin A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






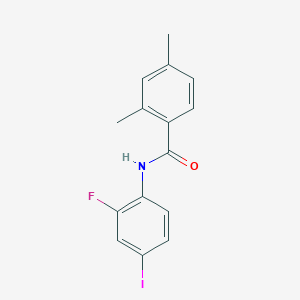

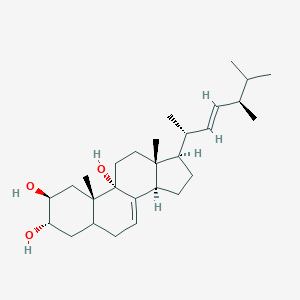
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
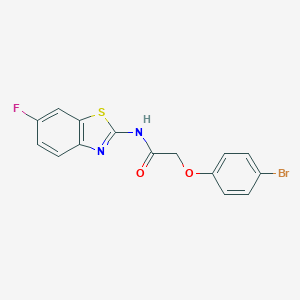
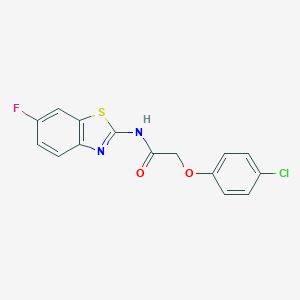
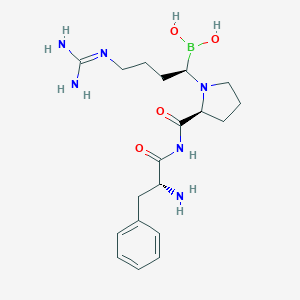
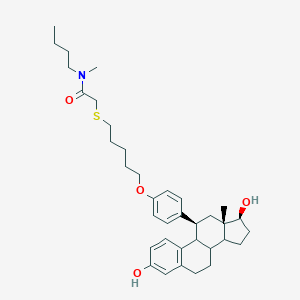
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)